4-Nitroisoquinoline

Overview

Description

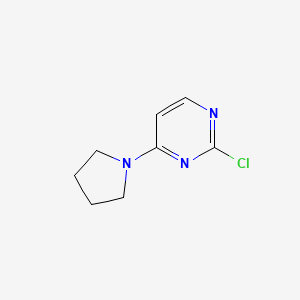

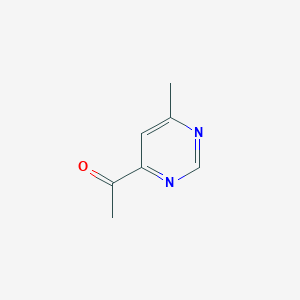

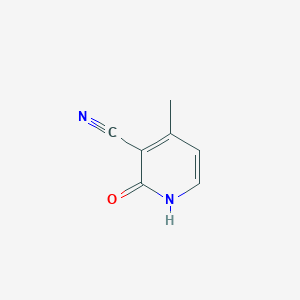

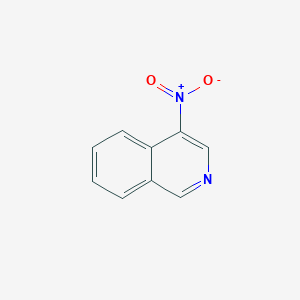

4-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Nitroisoquinoline involves a reaction with bismuth (III) nitrate pentahydrate in benzene at 70 - 80°C for 2 hours under an inert atmosphere . The yield from this synthesis method is approximately 68% .Molecular Structure Analysis

The molecular structure of 4-Nitroisoquinoline is characterized by a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .Chemical Reactions Analysis

4-Nitroisoquinoline has been involved in various chemical reactions. For instance, it has been aminated in the 1-position by vicarious nucleophilic substitution reactions . In another study, it was used in the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .Physical And Chemical Properties Analysis

4-Nitroisoquinoline has a molecular weight of 174.15600, a density of 1.354g/cm3, a boiling point of 328.4ºC at 760mmHg, and a molecular formula of C9H6N2O2 .Scientific Research Applications

Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

-

Gas–Liquid–Solid Reactions

- Field: Chemical Engineering

- Application: The hydrogenations of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline are selected as the model reactions due to their wide applications in dyes, pigments, and active pharmaceutical ingredients .

- Method: This work proposes a reaction optimization framework for optimizing complex gas–liquid–solid reactions .

- Results: The proposed Bayesian based optimization algorithm exhibits remarkable performance with higher yields (0.998, 0.991, and 0.995, respectively) and computational efficiency .

-

Anesthetics

-

Antihypertension Agents

-

Antiretroviral Agents

-

SNH Amidation

- Field: Organic Chemistry

- Application: SNH amidation of 5-Nitroisoquinoline provides access to nitro- and nitroso derivatives of amides and ureas on the basis of isoquinoline .

- Method: The specific method of application would depend on the specific derivative and the chemical procedure .

- Results: The outcomes would vary depending on the specific derivative and the chemical procedure .

-

Hydrogenation

- Field: Chemical Engineering

- Application: The hydrogenation of 5-nitroisoquinoline is used in the petroleum, agrochemical, fine chemical, and pharmaceutical industry .

- Method: This work proposes a reaction optimization framework for optimizing complex gas–liquid–solid reactions .

- Results: The proposed Bayesian based optimization algorithm exhibits remarkable performance with higher yields (0.998) and computational efficiency .

Safety And Hazards

Safety measures for handling 4-Nitroisoquinoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

properties

IUPAC Name |

4-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKGNSYZTHMDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455350 | |

| Record name | 4-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitroisoquinoline | |

CAS RN |

36073-93-5 | |

| Record name | 4-Nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36073-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)